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molecular formula C8H8O3 B8571237 2,3-Dihydrobenzofuran-3,7-diol

2,3-Dihydrobenzofuran-3,7-diol

Cat. No. B8571237
M. Wt: 152.15 g/mol
InChI Key: XLIPIAHSPXPXKR-UHFFFAOYSA-N
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Patent
US08629102B2

Procedure details

To a solution of trimethylsulfoxonium iodide (16.7 g) in dimethylsufoxide (75 ml), sodium hydride (3.19 g) was added, and the resultant mixture was stirred for 1 hour. A solution of 2,3-dihydroxybenzaldehyde (10 g) in dimethylsufoxide (75 ml) was added thereto and the resultant mixture was stirred for 2 days. To the resultant reaction solution, saturated ammonium chloride aqueous solution was added, and extracted with ethyl acetate. The resultant organic phase was washed with a saturated saline, dried over anhydrous sodium sulfate, and filtered. From the reaction mixture, the solvent was distilled off under reduced pressure, followed by purifying the resultant residue by silica gel column chromatography (eluate; n-hexane:ethyl acetate=100:0 to 80:20), and from the resultant, the solvent was distilled off under reduced pressure to obtain the subject compound (4.2 g) as yellow solid.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)(C)=O.[H-].[Na+].[OH:9][C:10]1[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][C:11]=1[CH:12]=[O:13].[Cl-].[NH4+]>>[O:9]1[C:10]2[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][C:11]=2[CH:12]([OH:13])[CH2:2]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
3.19 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The resultant organic phase was washed with a saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
From the reaction mixture, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
by purifying the resultant residue by silica gel column chromatography (eluate; n-hexane:ethyl acetate=100:0 to 80:20)
DISTILLATION
Type
DISTILLATION
Details
from the resultant, the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CC(C2=C1C(=CC=C2)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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